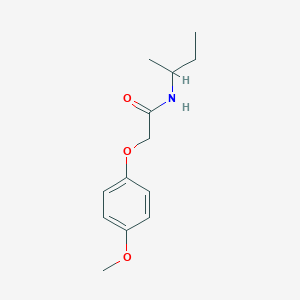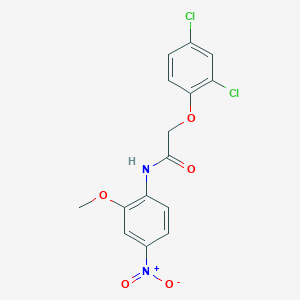![molecular formula C17H14N2O2 B3948924 2-Amino-3-[(2-methylphenyl)amino]-1,4-dihydronaphthalene-1,4-dione](/img/structure/B3948924.png)
2-Amino-3-[(2-methylphenyl)amino]-1,4-dihydronaphthalene-1,4-dione
描述
2-Amino-3-[(2-methylphenyl)amino]-1,4-dihydronaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by its unique structure, which includes an amino group and a methylphenylamino group attached to a dihydronaphthalene-1,4-dione core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-[(2-methylphenyl)amino]-1,4-dihydronaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-1,4-naphthoquinone with 2-methylaniline under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate the use of catalysts to enhance reaction rates and selectivity. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction of the naphthoquinone core can yield hydroquinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like acyl chlorides or sulfonyl chlorides under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Studied for its potential anticancer properties due to its ability to interfere with cellular redox processes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2-Amino-3-[(2-methylphenyl)amino]-1,4-dihydronaphthalene-1,4-dione involves its interaction with cellular redox systems. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. The molecular targets include enzymes involved in redox regulation, such as NAD(P)H:quinone oxidoreductase.
相似化合物的比较
2-Amino-1,4-naphthoquinone: Lacks the methylphenylamino group, making it less hydrophobic and potentially less bioavailable.
2-Methyl-1,4-naphthoquinone: Lacks the amino groups, reducing its ability to participate in certain types of chemical reactions.
3-Amino-2-methyl-1,4-naphthoquinone: Similar structure but with different positioning of the amino and methyl groups, leading to different reactivity and properties.
Uniqueness: 2-Amino-3-[(2-methylphenyl)amino]-1,4-dihydronaphthalene-1,4-dione is unique due to the presence of both amino and methylphenylamino groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo redox cycling and generate ROS makes it particularly interesting for medicinal applications.
属性
IUPAC Name |
2-amino-3-(2-methylanilino)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-10-6-2-5-9-13(10)19-15-14(18)16(20)11-7-3-4-8-12(11)17(15)21/h2-9,19H,18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJYTYBASIFPCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C(=O)C3=CC=CC=C3C2=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Tert-butylphenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3948841.png)
![methyl 4-[5-[(Z)-[5-imino-2-(2-methylphenyl)-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]furan-2-yl]benzoate](/img/structure/B3948855.png)
![ethyl 1-[5-[(3-acetylphenoxy)methyl]-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate](/img/structure/B3948858.png)
![N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B3948859.png)
![(1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)(phenyl)methanone](/img/structure/B3948871.png)


![1-[5-[2-(4-Bromophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(3-chlorophenyl)urea](/img/structure/B3948893.png)

![N-(3-Methoxyphenyl)-N-[3-(morpholin-4-YL)-1,4-dioxo-1,4-dihydronaphthalen-2-YL]acetamide](/img/structure/B3948904.png)

![N-[3-(dimethylamino)-2-methylpropyl]-4-nitrobenzamide](/img/structure/B3948920.png)
![2-(4-Chloro-3-methylphenoxy)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B3948935.png)
![1-(5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea](/img/structure/B3948943.png)
